molecular formula C14H9F3O4 B12328264 3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid

3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid

Cat. No.: B12328264
M. Wt: 298.21 g/mol
InChI Key: NZKLTODPPZSQAT-SOFGYWHQSA-N
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Description

3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a furan ring and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Derivatives with substituted functional groups.

Mechanism of Action

The mechanism of action of 3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid is unique due to its combination of a trifluoromethoxy group, a furan ring, and an acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H9F3O4

Molecular Weight

298.21 g/mol

IUPAC Name

(E)-3-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-12-4-2-1-3-10(12)11-7-5-9(20-11)6-8-13(18)19/h1-8H,(H,18,19)/b8-6+

InChI Key

NZKLTODPPZSQAT-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)O)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)OC(F)(F)F

Origin of Product

United States

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